molecular formula C20H28FN3O2 B6974967 N-[(1-tert-butylpyrazol-4-yl)methyl]-4-(2-fluoro-3-methoxyphenyl)oxan-4-amine

N-[(1-tert-butylpyrazol-4-yl)methyl]-4-(2-fluoro-3-methoxyphenyl)oxan-4-amine

Cat. No.: B6974967
M. Wt: 361.5 g/mol
InChI Key: LRXUYXCOYFZZFU-UHFFFAOYSA-N
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Description

N-[(1-tert-butylpyrazol-4-yl)methyl]-4-(2-fluoro-3-methoxyphenyl)oxan-4-amine is a complex organic compound that features a pyrazole ring, a fluoro-methoxyphenyl group, and an oxan-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-tert-butylpyrazol-4-yl)methyl]-4-(2-fluoro-3-methoxyphenyl)oxan-4-amine typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl group. The fluoro-methoxyphenyl group is then attached through a series of substitution reactions. Finally, the oxan-4-amine moiety is introduced via a condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent-free conditions and green chemistry principles are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(1-tert-butylpyrazol-4-yl)methyl]-4-(2-fluoro-3-methoxyphenyl)oxan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

N-[(1-tert-butylpyrazol-4-yl)methyl]-4-(2-fluoro-3-methoxyphenyl)oxan-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(1-tert-butylpyrazol-4-yl)methyl]-4-(2-fluoro-3-methoxyphenyl)oxan-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-tert-butylpyrazol-4-yl)methyl]-4-(2-fluoro-3-methoxyphenyl)oxan-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(1-tert-butylpyrazol-4-yl)methyl]-4-(2-fluoro-3-methoxyphenyl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN3O2/c1-19(2,3)24-14-15(13-23-24)12-22-20(8-10-26-11-9-20)16-6-5-7-17(25-4)18(16)21/h5-7,13-14,22H,8-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXUYXCOYFZZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CNC2(CCOCC2)C3=C(C(=CC=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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